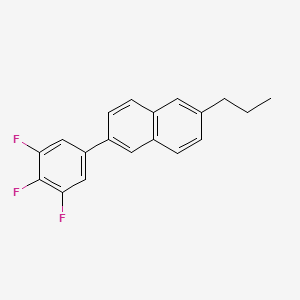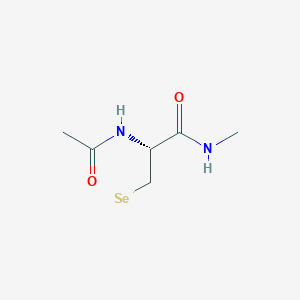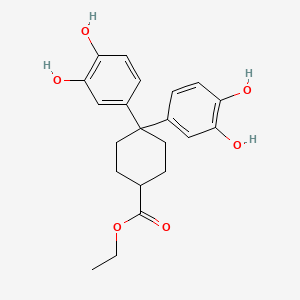
Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate is a complex organic compound characterized by a cyclohexane ring substituted with two 3,4-dihydroxyphenyl groups and an ethyl ester group at the carboxylate position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3,4-dihydroxybenzaldehyde.
Condensation Reaction: The cyclohexanone undergoes a condensation reaction with 3,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate compound.
Esterification: The intermediate compound is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated phenolic compounds.
Aplicaciones Científicas De Investigación
Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate involves its interaction with various molecular targets:
Antioxidant Activity: The dihydroxyphenyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, leading to potential anticancer effects by inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate can be compared with other similar compounds:
Bisphenol A (BPA): Both compounds have phenolic groups, but BPA lacks the carboxylate ester group and has different industrial applications.
Bisphenol Z (BPZ): Similar to BPA but with a cyclohexane ring, BPZ is used as an alternative to BPA in certain applications.
Ethyl 4-oxocyclohexanecarboxylate: This compound has a similar cyclohexane structure but lacks the dihydroxyphenyl groups, leading to different chemical properties and applications.
Propiedades
Número CAS |
502483-50-3 |
|---|---|
Fórmula molecular |
C21H24O6 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
ethyl 4,4-bis(3,4-dihydroxyphenyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H24O6/c1-2-27-20(26)13-7-9-21(10-8-13,14-3-5-16(22)18(24)11-14)15-4-6-17(23)19(25)12-15/h3-6,11-13,22-25H,2,7-10H2,1H3 |
Clave InChI |
PACAFLWHDLZSCF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(CC1)(C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)

![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)
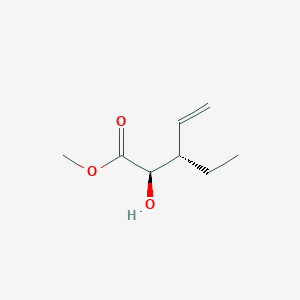
![{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride](/img/structure/B14248271.png)
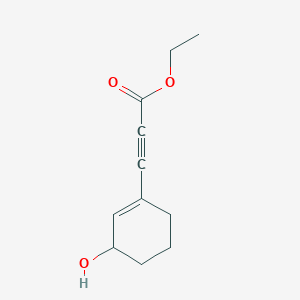
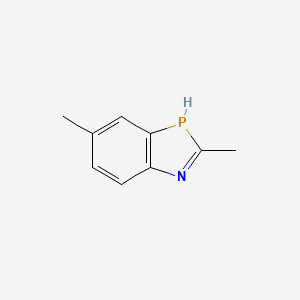
![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)
